molecular formula C10H10N2O3 B8518029 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid

Cat. No.: B8518029
M. Wt: 206.20 g/mol
InChI Key: GNXSYJLWYXTMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is a synthetic organic compound that features a benzimidazole moiety linked to an acetic acid group via an ether linkage. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The methylated benzimidazole is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.

    2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride: Used in various chemical and biological studies.

Uniqueness

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of the ether linkage, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(1-methylbenzimidazol-5-yl)oxyacetic acid

InChI

InChI=1S/C10H10N2O3/c1-12-6-11-8-4-7(2-3-9(8)12)15-5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

GNXSYJLWYXTMBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaH (204 mg, 8.49 mmol) in DMF (5 mL) was added 1-methyl-1H-benzo[d]imidazol-5-ol (420 mg, 2.83 mmol) at 28° C. After being stirred for 5 minutes, ethyl 2-bromoacetate (568 mg, 3.4 mmol) was added and the resulting mixture stirred for a further 16 h under the reaction was complete by TLC. The mixture was treated with water (50 mL) and extracted with ethyl acetate (2×20 mL). The water layer was treated with 2N HCl until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the product (160 mg, 24.1%) as white solid which was used in next step without further purification. LCMS (m/z): 207.1 (M+1).
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
24.1%

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